molecular formula C12H10ClNO B8591987 (4-Pyridinyl)(4-chlorophenyl)methanol

(4-Pyridinyl)(4-chlorophenyl)methanol

Cat. No.: B8591987
M. Wt: 219.66 g/mol
InChI Key: FPHTYYCDRPINKU-UHFFFAOYSA-N
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Description

(4-Pyridinyl)(4-chlorophenyl)methanol is a bifunctional aromatic alcohol featuring a pyridine ring (substituted at the 4-position) and a 4-chlorophenyl group attached to a central methanol moiety. Key characteristics likely include:

  • Molecular formula: $ \text{C}{12}\text{H}{10}\text{ClNO} $ (based on , which describes a pyridin-3-yl variant).
  • Functional groups: Pyridine (aromatic N-heterocycle), chlorophenyl (electron-withdrawing group), and hydroxyl (-OH).
  • Potential applications: Such compounds are often intermediates in pharmaceuticals or agrochemicals due to their dual aromatic systems and hydrogen-bonding capacity .

Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

(4-chlorophenyl)-pyridin-4-ylmethanol

InChI

InChI=1S/C12H10ClNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-8,12,15H

InChI Key

FPHTYYCDRPINKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=NC=C2)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

(4-Chlorophenyl)(pyridin-3-yl)methanol

Key Differences :

  • The pyridine ring is substituted at the 3-position instead of the 4-position.
  • Molecular weight : 219.67 g/mol (vs. hypothetical 219.67 g/mol for the 4-pyridinyl variant).
  • Physicochemical Properties :
    • Boiling point: 388.5°C at 760 mmHg.
    • Density: 1.275 g/cm³.
    • LogP: Estimated ~2.9 (similar to ’s compound with logP 2.908).

[1-(4-Chlorophenyl)piperidin-3-yl]methanol

Key Differences :

  • Replaces the pyridine ring with a piperidine ring (saturated N-heterocycle).
  • Molecular weight : 225.72 g/mol.
  • Physicochemical Properties :
    • Appearance: Oil (vs. solid/powder for pyridine analogs).
    • LogP: Likely higher due to the saturated piperidine ring (enhanced lipophilicity).
  • Applications: Potential pharmaceutical intermediate; piperidine derivatives are common in CNS drugs .

{4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methanol

Key Differences :

  • Contains a methoxy-substituted phenyl group and a benzyl ether linkage.
  • Molecular weight : 278.73 g/mol.
  • Physicochemical Properties :
    • LogP: 2.908 (balanced by polar methoxy and hydroxyl groups).
    • Polar surface area: 32.298 Ų (higher than pyridine analogs, suggesting improved solubility).
  • Applications : Likely used in materials science or as a ligand in catalysis .

(4-Chloropyridin-3-yl)methanol

Key Differences :

  • Simpler structure with a single 4-chloropyridine ring.
  • Molecular weight : 143.57 g/mol.
  • Physicochemical Properties: Solubility: Limited data; likely polar due to hydroxyl group.
  • Applications : Research chemical for heterocyclic synthesis .

Tris(4-chlorophenyl)methanol (TCPMOH)

Key Differences :

  • Three 4-chlorophenyl groups attached to a central methanol (vs. one pyridinyl and one chlorophenyl).
  • Environmental Impact :
    • Detected as a microcontaminant in marine ecosystems.
    • Acts as an endocrine disruptor via estrogen/androgen receptor binding .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) LogP Key Functional Groups
(4-Pyridinyl)(4-chlorophenyl)methanol* C₁₂H₁₀ClNO 219.67 ~2.9 Pyridinyl, chlorophenyl, -OH
(4-Chlorophenyl)(pyridin-3-yl)methanol C₁₂H₁₀ClNO 219.67 ~2.9 Pyridinyl, chlorophenyl, -OH
[1-(4-Chlorophenyl)piperidin-3-yl]methanol C₁₂H₁₆ClNO 225.72 ~3.2 Piperidine, chlorophenyl, -OH
{4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methanol C₁₅H₁₅ClO₃ 278.73 2.908 Benzyl ether, methoxy, -OH
Tris(4-chlorophenyl)methanol (TCPMOH) C₁₉H₁₃Cl₃O 363.67 ~5.0 Three chlorophenyl, -OH

*Hypothetical data inferred from analogs.

Research Findings and Implications

  • Synthetic Utility: Pyridine-chlorophenyl methanol derivatives are versatile intermediates. For example, –10 highlight pyrimidine-carbonitrile derivatives synthesized from similar precursors .
  • Environmental Concerns : TCPMOH’s endocrine-disrupting effects underscore the need to assess ecotoxicity of chlorophenyl alcohols .
  • Pharmaceutical Potential: Piperidine and pyridine analogs are recurrent in drug discovery, suggesting (4-Pyridinyl)(4-chlorophenyl)methanol could be explored for kinase inhibition or receptor modulation .

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